Ent-sandaracopimaradiene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

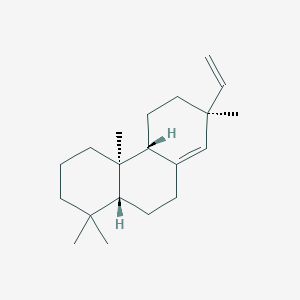

Ent-sandaracopimara-8(14),15-diene is a pimaradiene.

Aplicaciones Científicas De Investigación

Biosynthetic Role in Phytoalexins

Ent-sandaracopimaradiene serves as a precursor in the biosynthesis of oryzalexins, which are diterpenoid phytoalexins produced by rice plants in response to pathogen attacks. The biosynthetic pathway involves several cytochrome P450 enzymes that hydroxylate this compound at various positions, leading to the formation of different oryzalexins. Notably:

- CYP76M6 and CYP76M8 : These enzymes catalyze distinct hydroxylation reactions on this compound, producing 3α-hydroxy-ent-sandaracopimaradiene and other derivatives essential for oryzalexin production .

- CYP701A8 : This enzyme is involved in the C3α-hydroxylation of this compound, contributing to the diversity of oryzalexin structures .

The understanding of these enzymatic pathways has implications for enhancing disease resistance in crops through genetic engineering and metabolic engineering approaches.

Therapeutic Potential

Research has indicated that compounds derived from this compound exhibit antimicrobial properties. Oryzalexins have been shown to possess antifungal activity against various pathogens, including rice blast fungus (Magnaporthe oryzae), which is a significant threat to rice production. The ability to synthesize this compound and its derivatives could lead to the development of new antifungal agents that mimic the natural defense mechanisms of plants.

Agricultural Applications

The application of this compound in agriculture extends beyond its role as a natural phytoalexin precursor:

- Plant Breeding : By understanding the biosynthetic pathways involving this compound, plant breeders can select for rice varieties that are more resistant to diseases due to enhanced production of oryzalexins.

- Biotechnology : Genetic modification techniques can be employed to enhance the expression of genes coding for enzymes involved in the conversion of this compound into bioactive phytoalexins. This could lead to crops with improved resistance profiles without relying heavily on chemical pesticides.

Case Studies and Research Findings

Several studies have documented the significance of this compound in plant defense:

Análisis De Reacciones Químicas

B-Alkyl Suzuki-Miyaura Coupling

-

Mechanism : This step connects a cyclohomogeranyl iodide (E) with an aryl unit (D) using a palladium catalyst. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination, forming a carbon-carbon bond .

-

Key Reagents : Optically active (99% enantiomeric excess) cyclohomogeranyl iodide, aryl boronic ester (D), and palladium catalyst (e.g., Pd(PPh₃)₄).

-

Yield : This step sets up the tricyclic intermediate (14) with high stereochemical control, enabling subsequent cyclization .

Lewis Acid-Mediated B-Ring Closure

-

Mechanism : A Lewis acid (e.g., boron trifluoride etherate) facilitates the cationic cyclization of a tricyclic enone intermediate (14) to form the B-ring. This step involves protonation, carbocation formation, and intramolecular attack to generate the this compound framework .

-

Challenges : Racemization was observed during this step, but optical purity was restored via recrystallization of the intermediate .

Biosynthetic Pathways

This compound is a critical precursor in rice diterpenoid phytoalexin biosynthesis, synthesized via ent-copalyl diphosphate (ent-CDP) .

Diphosphate Lyase Reaction

-

Enzyme : EC 4.2.3.29 (ent-sandaracopimara-8(14),15-diene synthase) catalyzes the elimination of diphosphate from ent-CDP, forming this compound .

-

Reaction :

ent CDP→ent sandaracopimaradiene+PPi -

Regulation : This enzyme also produces minor amounts of ent-pimara-8(14),15-diene, which is unrelated to phytoalexin biosynthesis .

Upstream Pathways

-

GGPP Synthesis : Geranylgeranyl diphosphate (GGPP) undergoes cyclization via CPS/OsCPS to form ent-CDP .

-

ent-Kaurene Formation : Dual cyclization steps (CPS and KS) convert GGPP to ent-kaurene, a gibberellin precursor .

Enzymatic Oxygenation Reactions

This compound undergoes oxygenation by cytochrome P450 enzymes (CYPs) to form bioactive oryzalexins.

CYP701A8: C3α-Hydroxylation

-

Mechanism : CYP701A8 introduces a hydroxyl group at the C3α position, forming 3α-hydroxy-ent-sandaracopimaradiene .

-

Role : This hydroxylation alters substrate orientation for subsequent CYP76M6/8 activity .

CYP76M6/8: Position-Specific Hydroxylation

-

CYP76M6 : Converts 3α-hydroxy-ent-sandaracopimaradiene to oryzalexin E (3α,9β-diol) via C9β-hydroxylation .

-

CYP76M8 : Converts 3α-hydroxy-ent-sandaracopimaradiene to oryzalexin D (3α,7β-diol) via C7β-hydroxylation .

Substrate Competition

| Enzyme | Substrate | Product | Relative Efficiency |

|---|---|---|---|

| CYP76M6 | This compound | C7β-hydroxylated | 0.03 |

| CYP76M6 | 3α-hydroxy-ent-sandaracopimaradiene | C9β-hydroxylated | 1.0 |

| CYP76M8 | This compound | C7β-hydroxylated | 1.0 |

| CYP76M8 | 3α-hydroxy-ent-sandaracopimaradiene | C7β-hydroxylated | 0.3 |

Structural and Functional Implications

Propiedades

Número CAS |

21738-16-9 |

|---|---|

Fórmula molecular |

C20H32 |

Peso molecular |

272.5 g/mol |

Nombre IUPAC |

(4aR,4bR,7S,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene |

InChI |

InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,14,16-17H,1,7-13H2,2-5H3/t16-,17-,19-,20+/m1/s1 |

Clave InChI |

XDSYKASBVOZOAG-LFGUQSLTSA-N |

SMILES |

CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |

SMILES isomérico |

C[C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CCCC3(C)C)C)C=C |

SMILES canónico |

CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |

Sinónimos |

ent-sandaracopimaradiene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.